molecular formula C13H21NO3S B6033283 N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide

N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No. B6033283
M. Wt: 271.38 g/mol
InChI Key: CLYINAVYVPGHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide, also known as EPM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a sulfonamide derivative and has been found to possess a range of interesting properties that make it suitable for use in various experimental settings.

Mechanism of Action

The mechanism of action of N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide involves its interaction with the Kv1.3 potassium channel. This interaction results in the inhibition of the channel's activity, which can lead to a range of physiological effects. Specifically, N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide has been found to be effective in reducing inflammation and modulating the immune response.
Biochemical and Physiological Effects:
N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide has been found to have a range of interesting biochemical and physiological effects. In addition to its activity as a Kv1.3 potassium channel blocker, N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide has been found to possess anti-inflammatory properties and has been shown to modulate the immune response. Additionally, N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide has been found to be effective in reducing pain and inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide in lab experiments is its specificity for the Kv1.3 potassium channel. This allows for more targeted experiments and can help to reduce the potential for off-target effects. Additionally, N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide has been found to be relatively stable and easy to work with in experimental settings.
One limitation of using N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide in lab experiments is its potential toxicity. While N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide has been found to be relatively safe in animal models, there is still a need for further research to determine its safety in humans. Additionally, N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide can be difficult to obtain and can be expensive, which can limit its use in certain experimental settings.

Future Directions

There are a number of potential future directions for research involving N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide. One area of interest is the development of new derivatives of N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide that have improved activity and specificity for the Kv1.3 potassium channel. Additionally, there is a need for further research to determine the safety and efficacy of N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide in humans, which could pave the way for its use as a therapeutic agent for a range of conditions. Finally, there is a need for further research to explore the potential applications of N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide in other areas of scientific research, including neuroscience and cancer biology.

Synthesis Methods

The synthesis of N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide can be achieved through a number of different methods, including the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 1-ethylpropylamine. Other methods involve the use of different reagents and solvents, but all result in the formation of the desired compound.

Scientific Research Applications

N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves its use as a tool for studying the activity of ion channels in cells. Specifically, N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide has been found to be a potent blocker of the Kv1.3 potassium channel, which is involved in a range of physiological processes.

properties

IUPAC Name

4-methoxy-3-methyl-N-pentan-3-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3S/c1-5-11(6-2)14-18(15,16)12-7-8-13(17-4)10(3)9-12/h7-9,11,14H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYINAVYVPGHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NS(=O)(=O)C1=CC(=C(C=C1)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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